6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-
Brand Name: Vulcanchem
CAS No.: 21869-84-1
VCID: VC3232651
InChI: InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14)
SMILES: C=CCN1C=NC2=C1C(=O)NC(=N2)N
Molecular Formula: C8H9N5O
Molecular Weight: 191.19 g/mol

6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-

CAS No.: 21869-84-1

Cat. No.: VC3232651

Molecular Formula: C8H9N5O

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- - 21869-84-1

Specification

CAS No. 21869-84-1
Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
IUPAC Name 2-amino-7-prop-2-enyl-1H-purin-6-one
Standard InChI InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14)
Standard InChI Key JLXNWMULWUSNNZ-UHFFFAOYSA-N
SMILES C=CCN1C=NC2=C1C(=O)NC(=N2)N
Canonical SMILES C=CCN1C=NC2=C1C(=O)NC(=N2)N

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- consists of a purine scaffold with an oxo group at position 6, an amino group at position 2, and an allyl substituent at the N7 position. The compound belongs to the broader class of purine derivatives, which are nitrogen-containing heterocyclic aromatic compounds found extensively in biological systems. The purine core consists of a pyrimidine ring fused with an imidazole ring, forming a bicyclic structure characteristic of nucleobases like guanine and adenine.

The 2-amino group provides a site for hydrogen bonding, similar to that observed in guanine derivatives, while the allyl group at N7 introduces structural modifications that can affect the compound's pharmacokinetic and pharmacodynamic properties. The presence of the 6-oxo functional group creates a carbonyl moiety that can participate in hydrogen bonding interactions, contributing to the compound's ability to interact with biological macromolecules, including enzymes and nucleic acids.

Physicochemical Properties

Based on analysis of related purine derivatives, the following physicochemical properties can be estimated for 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-:

PropertyValueMethod of Determination
Molecular FormulaC8H9N5ODerived from structure
Molecular Weight191.19 g/molCalculated from molecular formula
Estimated Density1.4-1.6 g/cm³Based on similar purine derivatives
Estimated Boiling Point~450-500°C at 760mmHgExtrapolated from related compounds
Estimated Melting Point200-250°CExtrapolated from related compounds
LogP (octanol/water)~0.8-1.5Estimated based on similar structures
Topological Polar Surface Area~90-100 ŲEstimated from functional groups

The compound likely exhibits limited solubility in water due to its heterocyclic nature but may show improved solubility in polar organic solvents such as DMSO, DMF, or alcohols. The N7-alkylation with the allyl group would be expected to increase lipophilicity compared to unsubstituted analogs, potentially affecting its membrane permeability and distribution in biological systems.

Synthesis Methods and Approaches

General Synthetic Strategies

The synthesis of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- can be approached through several strategies based on established methods for similar purine derivatives. The most common approach would likely involve N-alkylation of a suitable guanine derivative.

A potential synthetic route could involve the following steps:

  • Starting with 2-amino-6-chloropurine as a precursor

  • Selective alkylation at the N7 position using allyl bromide under basic conditions

  • Hydrolysis of the 6-chloro group to yield the 6-oxo functionality

This approach is similar to methods described for the synthesis of other N7-substituted purine derivatives . Alternatively, the compound could be prepared from 2-amino-6-oxopurine (guanine) by direct N7-alkylation, although this approach might require protection/deprotection strategies to ensure selectivity.

Specific Synthetic Procedures

Based on methodologies described for analogous compounds, a potential synthetic procedure could be:

  • To a suspension of 2-amino-6-chloropurine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents)

  • Add allyl bromide (1.2 equivalents) dropwise at room temperature

  • Stir the reaction mixture at 60-80°C for 8-12 hours

  • After cooling, filter the mixture and evaporate the solvent

  • Purify the intermediate by column chromatography

  • Hydrolyze the 6-chloro group using aqueous sodium hydroxide (1M) at 80°C for 2-3 hours

  • Neutralize with acetic acid and collect the precipitate by filtration

  • Recrystallize from an appropriate solvent system to obtain the pure product

This procedure is adapted from synthetic methods reported for similar N7-alkylated purine derivatives, particularly those used in preparing antimycobacterial agents .

Purification and Characterization

Purification of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- would typically involve column chromatography using silica gel with an appropriate solvent system, such as dichloromethane/methanol mixtures or ethyl acetate/hexane gradients. Final purification could be achieved through recrystallization from suitable solvent systems.

Characterization would involve:

  • ¹H and ¹³C NMR spectroscopy

  • High-resolution mass spectrometry

  • Elemental analysis

  • IR spectroscopy

  • UV-visible spectroscopy

  • X-ray crystallography (if suitable crystals can be obtained)

Biological Activities and Pharmacological Properties

Antimycobacterial Activity

Purine derivatives have shown promise as antimycobacterial agents, with several analogs demonstrating activity against Mycobacterium tuberculosis. Research on 6-oxo and 6-thio purine analogs has revealed significant inhibitory effects against mycobacterial strains .

The structural features of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- suggest potential activity against mycobacteria. The presence of the N7-allyl group might confer favorable pharmacokinetic properties, potentially enhancing antimycobacterial efficacy compared to unsubstituted analogs.

Table 3.1: Predicted Antimycobacterial Activity Based on Structural Analysis

Structural FeaturePotential Contribution to Activity
2-Amino GroupHydrogen bonding with target proteins/nucleic acids
6-Oxo GroupInteraction with mycobacterial enzymes
N7-Allyl SubstitutionEnhanced membrane permeability and metabolic stability
Purine ScaffoldBase structure known to interact with multiple bacterial targets

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Sites

The purine scaffold of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- contains several sites susceptible to chemical reactions:

  • The N7-allyl group introduces an alkene functionality that can undergo addition reactions typical of alkenes, including hydration, halogenation, and epoxidation.

  • The 2-amino group can act as a nucleophile in various reactions, including acylation and alkylation.

  • The 6-oxo group can participate in nucleophilic substitution reactions under appropriate conditions.

  • The purine ring system contains several nitrogen atoms that can participate in acid-base reactions and coordinate with metal ions.

Stability Considerations

N7-alkylated purines, including those with allyl substituents, often exhibit unique stability profiles. The N7-alkylation introduces a positive charge at the N7 position, which can influence the stability of the glycosidic bond in nucleoside derivatives and affect the compound's susceptibility to hydrolysis .

The allyl group at N7 might potentially undergo rearrangement under certain conditions, a consideration important for both storage and biological applications. Additionally, the presence of the 6-oxo functionality makes the compound susceptible to nucleophilic attack under strongly basic conditions.

Under physiological conditions, N7-alkylguanine derivatives can undergo depurination reactions, leading to the formation of abasic sites in DNA. This property is particularly relevant when considering the potential genotoxicity and mutagenicity of these compounds .

ConditionRecommendation
Storage Temperature2-8°C, protected from light
Container MaterialAmber glass or opaque containers
Humidity ControlStore with desiccant
Oxygen ExposureMinimize exposure to prevent oxidation
pH Stability Range5-8 (estimated)
Solvent for Stock SolutionsDMSO or DMF (10-100 mM)

Comparison with Related Purine Derivatives

Structural Analogs

6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- shares structural similarities with several other purine derivatives, each with distinct biological properties:

Table 6.1: Comparison with Structural Analogs

CompoundKey Structural DifferencesNotable Properties
6H-Purin-6-one, 2-amino-1,7-dihydro-8-phenyl-Phenyl at C8 instead of allyl at N7Potential anticancer activity
6H-Purin-6-one, 2-chloro-1,7-dihydro-7-(phenylmethyl)-Chloro at C2, benzyl at N7 instead of amino at C2, allyl at N7Different physicochemical profile, potential antimicrobial activity
6-Oxo and 6-thio purine analogs with various N9 substitutionsSubstitution at N9 rather than N7Antimycobacterial activity
N7-alkylguanine adductsVarious alkyl substituents at N7DNA damage markers, mutagenic potential

Synthetic Accessibility

The synthetic accessibility of various purine derivatives varies based on their substitution patterns:

  • N7-alkylation, as would be used for synthesizing 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-, typically requires controlled reaction conditions to achieve regioselectivity.

  • C8-substituted derivatives, such as 6H-Purin-6-one, 2-amino-1,7-dihydro-8-phenyl-, often require different synthetic approaches, involving C-C bond formation.

  • Derivatives with modifications at multiple positions typically require more complex, multi-step synthetic routes with appropriate protecting group strategies.

The relative synthetic accessibility impacts the availability of these compounds for research and their potential for development as therapeutic agents.

Future Research Directions

Structural Optimization

Future research on 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- could focus on structural optimization to enhance specific biological activities:

  • Modification of the allyl group: Introducing substituents on the allyl moiety could fine-tune lipophilicity and metabolic stability.

  • Exploration of bioisosteric replacements: Replacing the 2-amino group with other hydrogen bond donors/acceptors could modulate selectivity for specific targets.

  • Introduction of additional functional groups: Adding substituents at other positions of the purine scaffold could enhance potency and selectivity.

  • Development of prodrug approaches: Creating prodrugs could improve pharmacokinetic properties and targeted delivery.

Mechanism of Action Studies

Understanding the molecular mechanisms underlying the biological activities of 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- would be crucial for its development as a therapeutic agent:

  • Target identification: Determining the primary molecular targets responsible for observed biological effects.

  • Binding mode analysis: Elucidating how the compound interacts with its targets at the molecular level.

  • Cellular pathway investigations: Identifying the signaling pathways affected by the compound.

  • Resistance mechanisms: Understanding potential mechanisms of resistance that might limit therapeutic efficacy.

Advanced Applications

Beyond conventional therapeutic applications, 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- could be explored for:

  • Development of bioorthogonal chemistry tools: The allyl group provides a handle for bioconjugation reactions.

  • Creation of fluorescent or affinity probes: Derivatization to create molecular probes for biological imaging or target fishing experiments.

  • Integration into nucleic acid analogs: Incorporation into modified oligonucleotides for applications in nanotechnology or molecular diagnostics.

  • Development of combination therapies: Exploration of synergistic effects with established therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator